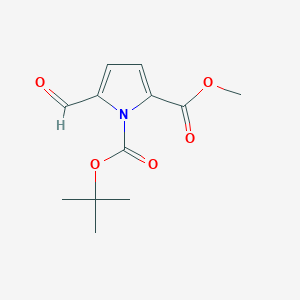

methyl N-tert-butoxycarbonyl-5-formylpyrrole-2-carboxylate

Description

Methyl N-tert-butoxycarbonyl-5-formylpyrrole-2-carboxylate is a chemical compound that belongs to the class of pyrrole derivatives Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom

Properties

IUPAC Name |

1-O-tert-butyl 2-O-methyl 5-formylpyrrole-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO5/c1-12(2,3)18-11(16)13-8(7-14)5-6-9(13)10(15)17-4/h5-7H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCZHHFIEFNEAPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(=CC=C1C(=O)OC)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-tert-butoxycarbonyl-5-formylpyrrole-2-carboxylate typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by formylation and esterification reactions. One common method involves the following steps:

Protection of the amino group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Formylation: The protected pyrrole is then formylated using a formylating agent like Vilsmeier-Haack reagent (DMF and POCl3).

Esterification: The final step involves esterification using methanol and a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl N-tert-butoxycarbonyl-5-formylpyrrole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.

Substitution: The Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid) to yield the free amine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Trifluoroacetic acid in dichloromethane.

Major Products Formed

Oxidation: Methyl N-tert-butoxycarbonyl-5-carboxylpyrrole-2-carboxylate.

Reduction: Methyl N-tert-butoxycarbonyl-5-hydroxymethylpyrrole-2-carboxylate.

Substitution: Methyl 5-formylpyrrole-2-carboxylate.

Scientific Research Applications

Methyl N-tert-butoxycarbonyl-5-formylpyrrole-2-carboxylate has several scientific research applications:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex pyrrole derivatives.

Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activity.

Material Science: It can be used in the synthesis of novel materials with unique properties.

Mechanism of Action

The mechanism of action of methyl N-tert-butoxycarbonyl-5-formylpyrrole-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to a biological response. The Boc group provides stability and protection during chemical reactions, which can be selectively removed under specific conditions to reveal the active amine group.

Comparison with Similar Compounds

Similar Compounds

- Methyl N-tert-butoxycarbonyl-5-hydroxymethylpyrrole-2-carboxylate

- Methyl N-tert-butoxycarbonyl-5-carboxylpyrrole-2-carboxylate

- Methyl 5-formylpyrrole-2-carboxylate

Uniqueness

Methyl N-tert-butoxycarbonyl-5-formylpyrrole-2-carboxylate is unique due to the presence of both the Boc-protected amine and the formyl group, which allows for selective reactions and modifications. This dual functionality makes it a versatile intermediate in organic synthesis and medicinal chemistry.

Biological Activity

Methyl N-tert-butoxycarbonyl-5-formylpyrrole-2-carboxylate (also referred to as compound 1) is a pyrrole derivative that has garnered attention due to its potential biological activities. This article will explore the compound's synthesis, biological evaluations, and relevant case studies, highlighting its pharmacological significance.

This compound is synthesized through a series of chemical reactions involving pyrrole derivatives. The synthesis typically includes the protection of the nitrogen atom using tert-butoxycarbonyl (Boc) groups, followed by formylation and carboxylation processes. The general synthetic route can be summarized as follows:

- Protection of Pyrrole Nitrogen : Reaction with di-tert-butyl dicarbonate (Boc) to protect the nitrogen atom.

- Formylation : Utilizing Vilsmeier-Haack formylation to introduce the aldehyde group.

- Carboxylation : Esterification to obtain the final product.

The overall reaction scheme can be represented as:

2.1 Antimicrobial Properties

Recent studies have demonstrated that pyrrole derivatives, including this compound, exhibit significant antimicrobial activity. For instance, a study reported that various pyrrole-based compounds showed potent inhibitory effects against Mycobacterium tuberculosis (Mtb), with some derivatives achieving minimum inhibitory concentrations (MIC) below 0.016 μg/mL. The mechanism of action is believed to involve inhibition of mycolic acid biosynthesis in Mtb through targeting specific proteins such as MmpL3 .

2.2 Anticancer Activity

Pyrrole derivatives are also recognized for their anticancer properties. Research indicates that certain compounds can induce apoptosis in cancer cells by activating caspases via intrinsic and extrinsic signaling pathways. For example, one study highlighted a pyrrole compound that exhibited cytotoxicity against various cancer cell lines, including HeLa and MCF-7, with GI50 values in the nanomolar range . The mechanism involves disruption of tubulin assembly and activation of apoptotic pathways.

3.1 Study on Antitubercular Activity

In a detailed investigation into the antitubercular activity of this compound, researchers evaluated its efficacy against drug-resistant strains of Mtb. The study revealed that this compound not only displayed low cytotoxicity (IC50 > 64 μg/mL) but also maintained significant activity against resistant strains, suggesting its potential as a lead compound for further development in tuberculosis treatment .

3.2 Anticancer Mechanisms

Another case study focused on the anticancer mechanisms of pyrrole derivatives, including this compound. The results indicated that these compounds could effectively inhibit cell proliferation and induce apoptosis in multiple cancer cell lines through oxidative stress mechanisms and caspase activation .

4. Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.